molecular formula C17H17N3O2 B4704090 2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Cat. No.: B4704090
M. Wt: 295.34 g/mol
InChI Key: VYLSXTWYRFVEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with a methoxybenzoyl group and a carbonitrile group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.

    Addition of the Amino and Carbonitrile Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxo derivatives of the indolizine ring

    Reduction: Amino derivatives

    Substitution: Various substituted indolizine derivatives

Scientific Research Applications

2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-methoxybenzoyl)-indole
  • 2-amino-3-(4-methoxybenzoyl)-pyrrole
  • 2-amino-3-(4-methoxybenzoyl)-benzimidazole

Uniqueness

Compared to similar compounds, 2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile stands out due to its unique indolizine core, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl and carbonitrile groups further enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-12-7-5-11(6-8-12)17(21)16-15(19)13(10-18)14-4-2-3-9-20(14)16/h5-8H,2-4,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLSXTWYRFVEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2CCCC3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Reactant of Route 2
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Reactant of Route 3
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Reactant of Route 4
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Reactant of Route 6
2-amino-3-(4-methoxybenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.